
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone
Vue d'ensemble
Description
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: is a chemical compound with potential applications in various fields of science and industry. This compound features a pyrrolidine ring, an amino group, and a fluorinated pyridine ring, making it a unique and versatile molecule.
Applications De Recherche Scientifique
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used as a probe to study biological systems, especially in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the reaction of 3-aminopyrrolidine with 5-fluoropyridine-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-aminopyrrolidin-1-yl(5-fluoropyridin-3-yl)nitromethane .
Reduction: The nitro group, if present, can be reduced to an amine, yielding 3-aminopyrrolidin-1-yl(5-fluoropyridin-3-yl)aminomethane .
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Fluorinated derivatives with different substituents
Mécanisme D'action
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: can be compared with other similar compounds, such as (3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone and 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of the pyrrolidine ring, amino group, and fluorinated pyridine ring, which contributes to its distinct chemical properties and biological activities.
Comparaison Avec Des Composés Similaires
(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-8-3-7(4-13-5-8)10(15)14-2-1-9(12)6-14/h3-5,9H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJYSJHJIDBGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)
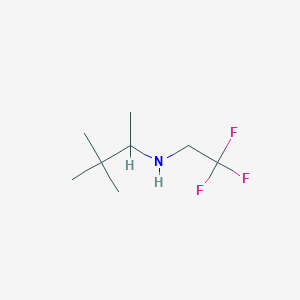

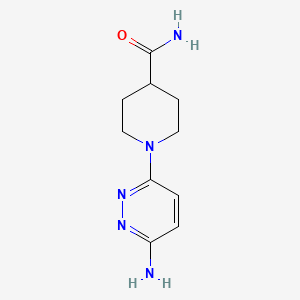
![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)
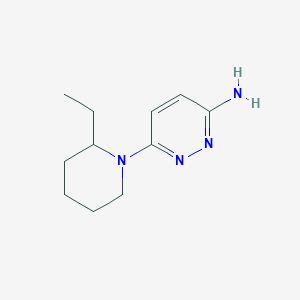
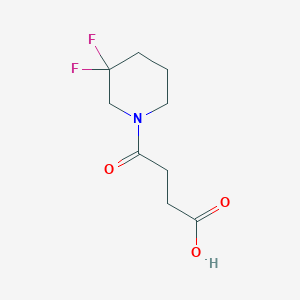
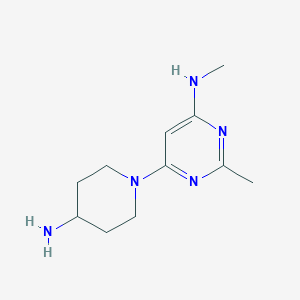
![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)
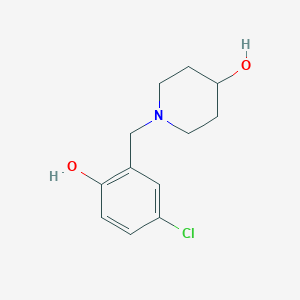
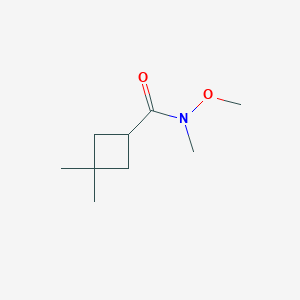
![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)
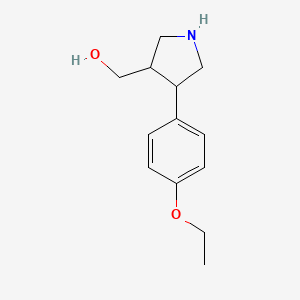
![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)
